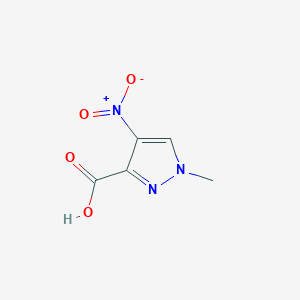

1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Description

1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 4598-86-1) is a heterocyclic compound with the molecular formula C₅H₅N₃O₄ and a molecular weight of 171.11 g/mol. It is characterized by a pyrazole core substituted with a methyl group at position 1, a nitro group at position 4, and a carboxylic acid moiety at position 3 . This compound is commercially available in purities up to 97% and is commonly used as a precursor in medicinal chemistry, particularly in the synthesis of kinase activators and amide derivatives . Its reactivity is influenced by the electron-withdrawing nitro group and the carboxylic acid functionality, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

1-methyl-4-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-7-2-3(8(11)12)4(6-7)5(9)10/h2H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMBYRSUPXNTEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4598-86-1 | |

| Record name | 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the nitration of 1-methyl-1H-pyrazole-3-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the nitration process and prevent over-nitration .

Another method involves the cyclization of appropriate precursors. For example, a palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can be used to prepare pyrazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Cyclization: Various cyclization agents and catalysts depending on the desired product.

Major Products Formed

Reduction: 1-Methyl-4-amino-1H-pyrazole-3-carboxylic acid.

Substitution: Various substituted pyrazole derivatives.

Cyclization: Complex heterocyclic compounds.

Scientific Research Applications

Pharmaceutical Applications

1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid has demonstrated potential in pharmaceutical research, particularly as an antifungal agent. Studies indicate that derivatives of this compound exhibit significant antifungal activity against various phytopathogenic fungi, suggesting its utility in agricultural fungicides . Furthermore, its structure allows for modifications that can enhance biological activity and selectivity.

Case Study: Antifungal Activity

A study published in Molecules highlighted the synthesis of novel derivatives based on this compound that showed enhanced antifungal properties compared to existing treatments. These derivatives were evaluated using quantitative structure-activity relationship (QSAR) models to predict their efficacy against specific fungal strains .

Agrochemical Applications

In agrochemistry, this compound serves as a precursor for developing herbicides and fungicides. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for creating selective herbicides that target unwanted vegetation while preserving crop health.

Table 1: Comparison of Antifungal Activity

| Compound Name | Activity Level | Target Fungi |

|---|---|---|

| This compound | Moderate | Fusarium, Botrytis |

| Derivative A (modified structure) | High | Fusarium, Alternaria |

| Derivative B (modified structure) | Very High | Rhizoctonia, Sclerotinia |

Material Science Applications

Beyond agriculture and pharmaceuticals, this compound is being explored in materials science for its potential use in synthesizing metal-organic frameworks (MOFs). These structures possess unique properties such as high surface area and tunable porosity, making them suitable for applications in gas storage and separation technologies.

Mechanism of Action

The mechanism of action of 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3 and 5

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid (CAS 247583-71-7)

- Molecular Formula : C₈H₁₁N₃O₄

- Molecular Weight : 213.19 g/mol

- Key Differences: A propyl group at position 5 replaces the hydrogen atom in the parent compound. It has a structural similarity score of 0.97 to the parent compound .

3-Ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS 26308-41-8)

- Molecular Formula : C₇H₉N₃O₄

- Molecular Weight : 199.17 g/mol

- Key Differences : An ethyl group at position 3 introduces steric bulk, which may affect binding affinity in enzyme-targeted applications. Its similarity score is 0.97 .

3-Isopropyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS 78208-74-9)

- Molecular Formula : C₈H₁₁N₃O₄

- Molecular Weight : 213.19 g/mol

- Its similarity score is 0.96 .

Functional Group Modifications

4-[(1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid (CAS 1429417-82-2)

- Molecular Formula : C₁₁H₉N₃O₅

- Molecular Weight : 263.21 g/mol

- Key Differences : A benzoic acid group is linked via an oxygen atom at position 3. This modification extends conjugation, altering electronic properties and solubility. The compound’s higher molecular weight may limit bioavailability compared to the parent compound .

1-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide

- Molecular Formula : C₁₀H₁₂N₆O₃

- Key Differences : The carboxylic acid is replaced by an amide group, enhancing hydrogen-bonding capacity and altering metabolic stability. This derivative is used in targeted drug delivery systems .

Methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate (CAS 1245823-46-4)

Absence of Key Substituents

4-Nitro-1H-pyrazole-3-carboxylic acid

- Key Differences : Lacks the methyl group at position 1, reducing steric protection of the nitro group. This increases susceptibility to reduction reactions, as seen in its use in synthesis protocols .

1-Methyl-1H-pyrazole-3-carboxylic acid (CAS 25016-20-0)

- Molecular Formula : C₅H₆N₂O₂

- Key Differences : Absence of the nitro group diminishes electron-withdrawing effects, altering reactivity in electrophilic substitution reactions .

Biological Activity

1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS No. 4598-86-1) is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities. This compound's unique substitution pattern imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacological research.

The molecular formula of this compound is . It features a five-membered ring structure with two nitrogen atoms, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in critical biochemical pathways, such as those related to bacterial cell wall synthesis, leading to antibacterial effects .

- Cell Signaling Modulation : It influences cellular signaling pathways, affecting gene expression and cellular metabolism, which could result in anti-inflammatory and anticancer activities .

Antibacterial Activity

Research indicates that compounds within the pyrazole family exhibit significant antibacterial properties. For instance, the presence of a nitro group in similar structures has been linked to enhanced antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives have shown promising results, indicating potential therapeutic applications in treating bacterial infections .

Anticancer Properties

This compound has been investigated for its anticancer potential. Studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and colorectal cancer (HT-29). The apoptosis-inducing capabilities were confirmed through morphological changes and increased caspase-3 activity upon treatment with these compounds .

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 10.0 | Induces apoptosis via caspase activation |

| A549 | 15.0 | Microtubule destabilization |

| HT-29 | 12.5 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines and influencing oxidative stress responses in various cellular models .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives, including this compound:

- Anticancer Evaluation : A study on a series of pyrazole derivatives reported their efficacy in inhibiting microtubule assembly and inducing apoptosis in breast cancer cells at concentrations as low as 1 µM .

- Antibacterial Screening : Another investigation highlighted the antibacterial activity of related compounds against Bacillus cereus and Micrococcus luteus, showing MIC values lower than those of standard antibiotics like streptomycin .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nitration and alkylation of pyrazole precursors. For example, nitration of 1-methylpyrazole derivatives using nitric acid/sulfuric acid mixtures at controlled temperatures (0–5°C) followed by carboxylation via hydrolysis of ester intermediates (e.g., methyl esters) under alkaline conditions . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., excess nitrating agents) to minimize byproducts.

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Methodological Answer : Use a combination of analytical techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group at C4, methyl at N1) by comparing chemical shifts to reference spectra .

- IR Spectroscopy : Identify characteristic peaks (e.g., nitro group stretching at ~1520 cm⁻¹, carboxylic acid O-H at ~2500–3000 cm⁻¹) .

- Elemental Analysis : Verify purity by matching experimental and theoretical C/H/N/O percentages .

Q. What solvent systems are suitable for recrystallizing this compound, and how does solubility vary with pH?

- Methodological Answer : The carboxylic acid group imports pH-dependent solubility. Recrystallization is effective in ethanol/water mixtures (1:1 v/v) at neutral pH. Under acidic conditions (pH < 3), solubility decreases due to protonation, while alkaline conditions (pH > 8) enhance solubility via deprotonation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-cancer vs. no effect) for derivatives of this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions or substituent positioning. To address this:

- Dose-Response Studies : Test compound efficacy across a broad concentration range (e.g., 1 nM–100 µM) .

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., methyl vs. trifluoromethyl substituents) to identify critical functional groups .

- Mechanistic Profiling : Use autophagy markers (LC3-II/LC3-I ratio) or mTOR pathway inhibitors to confirm reported anti-proliferative mechanisms .

Q. What strategies are effective in troubleshooting low yields during the synthesis of nitro-substituted pyrazole intermediates?

- Methodological Answer : Low yields often stem from incomplete nitration or side reactions. Solutions include:

- Temperature Control : Maintain sub-10°C during nitration to suppress decomposition .

- Protecting Groups : Use tert-butyl esters to shield the carboxylic acid during nitration, followed by deprotection .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity for the nitro group at C4 .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution. The nitro group at C4 creates electron-deficient regions, making C5 susceptible to nucleophilic attack. Compare Fukui indices to prioritize reactive sites . Validate predictions experimentally via reactions with amines or thiols under mild conditions (e.g., DMF, 50°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.